molecular formula C6H7ClN2 B017603 3-Amino-2-chloro-4-methylpyridine CAS No. 133627-45-9

3-Amino-2-chloro-4-methylpyridine

Cat. No. B017603
M. Wt: 142.58 g/mol
InChI Key: UOBCYTOUXLAABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Amino-2-chloro-4-methylpyridine involves multiple steps, starting from basic raw materials such as 4,4-dimethoxy-2-butanone and malononitrile. Key processes include Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffmann rearrangement. This methodology has been optimized to achieve a total yield of 57.3% (Fan, 2008). An improved process for the scalable synthesis of this compound, with a total yield of 62.1%, highlights the commercial viability of its production (Ge et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-Amino-2-chloro-4-methylpyridine and its derivatives has been extensively studied using techniques such as FT-IR, X-ray diffraction, and computational methods. These studies reveal that the compound can form complex molecular salts through proton transfer to endocyclic nitrogen, involving charge-assisted and hydrogen bonding, which significantly influence its supramolecular structure (Hanif et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming molecular salts with aromatic carboxylic acids through proton transfer. These reactions result in diverse supramolecular architectures, demonstrating the role of weak and strong noncovalent interactions in the crystal packing (Khalib et al., 2014).

Physical Properties Analysis

The physical properties of 3-Amino-2-chloro-4-methylpyridine derivatives have been characterized, revealing insights into their stability, molecular electrostatic potentials, and NBO analyses. Such studies provide a foundation for understanding the stability and charge delocalization within these molecules (Velraj et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of 3-Amino-2-chloro-4-methylpyridine highlight its role in the formation of complex structures with metals, demonstrating its potential for applications in coordination chemistry and materials science. For example, Co(II) complexes with 3-Amino-2-chloro-4-methylpyridine showcase interesting magnetic properties and crystal structures, indicative of high-spin cobalt(II) (Arab Ahmadi et al., 2011).

Scientific Research Applications

  • It serves as a key intermediate in the synthesis of nevirapine, an antiretroviral drug used to treat and prevent HIV/AIDS. An improved synthesis method for 2-Chloro-3-amino-4-methylpyridine was developed, yielding a high yield (62.1%) through a one-pot reaction (Zhao et al., 2013).

  • This compound also plays a role in corrosion inhibition. Specifically, 2-amino-4-methylpyridine effectively inhibits mild steel corrosion in hydrochloric acid environments, enhancing polarization resistance and adsorption on the steel surface (Mert et al., 2014).

  • In the field of materials science, 2-chloro-3-amino-4-methylpyridine oxychloride cement was synthesized using 4,4-dimethoxy-2-butanone and malononitrile, showing potential as a more environmentally friendly alternative to traditional cements (Fan, 2008).

  • It's involved in the synthesis of various complex compounds. For instance, the synthesis and chemical reactions of certain pyrazolo[1,5-a]-1,3,5-triazines, which are useful in medicinal chemistry, utilize 3-aminopyrazole and its analogs prepared through electrophilic substitution (Kobe et al., 1974).

  • Additionally, this compound is used in synthesizing new 3-aminothieno[2,3-b]-pyridines, as demonstrated in the regioselective synthesis of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione (Kaigorodova et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin and eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 infection . Therefore, the future directions of 3-Amino-2-chloro-4-methylpyridine could be closely tied to advancements in HIV treatment research.

properties

IUPAC Name

2-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBCYTOUXLAABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373350
Record name 3-Amino-2-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloro-4-methylpyridine

CAS RN

133627-45-9
Record name 3-amino-2-chloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133627-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methylpyridin-3-amine (0.62 g), 12N hydrogen chloride (3.8 mL) and 30% hydrogen peroxide (0.75 mL) was stirred at 0° C. to room temperature for 1 h. The mixture was neutralized with K2CO3, and the mixture was extracted with AcOEt. The organic layer was dried over MgSO4, and concentrated in vacuo to give 2-chloro-4-methylpyridin-3-amine (0.75 g) as an orange solid.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Amino-4-methylpyridine (21.6g, 0.2 mole) was suspended in 75 ml of water at room temperature. The mixture was dissolved by the addition of 25 ml conc. hydrochloric acid. The solution was cooled to 20° C. and 15.6 g (0.22 mole) of chlorine gas was introduced through an inlet tube reaching below the surface of the reaction mixture over 25 minutes. The mixture was stirred under a nitrogen purge for an additional 30 minutes, then cooled to 10° C. and basified by the addition of 70 mL of a 12.5 N. sodium hydroxide solution. Additional water (100 mL) was added to maintain efficient agitation of the mixture. The precipitate was collected, washed with water and dried to give 14.5g of the title product. The aqueous phase was extracted with 3 times 100 mL of methylene chloride. The organic phases were washed with water, dried over magnesium sulfate, and concentrated to give an additional 9.4g, mp 62-64° C. Total yield, 23.9g (84%).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-amino-2-chloro-4-methylthiomethylpyridine prepared above in B (90.2 mg, 0.48 mmoles) was dissolved in trifluoroacetic acid (450 μl). To the resulting solution was added dimethylsulfate (57.1 mg, 0.452 mmoles) at ambient temperature and allowed to stand at ambient temperature for 68 hours, to produce an alkylation solution. A proton NMR spectrum of the alkylation solution revealed that complete alkylation had ocurred. The alkylation solution was then evaporated to dryness and the resultant residue was twice dissolved in methanol and evaporated to dryness, to produce an amber oil weighing 306.8 mg. The oil was dissolved in methanol (500 μl) and stirred in an atmosphere of nitrogen at ambient temperature while zinc dust (63 mg, 0.98 mmoles) was added portionwise over two hours. After complete addition of the zinc dust, the resultant mixture was allowed to continue stirring for 21 hours. An aliquot of the mixture was then removed for analysis by thin layer chromatography (silica gel; 3% methanol/dichloromethane as eluant) which revealed highly selective conversion to 3-amino-2-chloro-4-methylpyridine had occurred. The mixture was then filtered and the filtrate was concentrated to produce a dry residue. The residue was partitioned between ether and water (2 ml each). The layers were separated and the aqueous phase was extracted three additional times with 2 ml portions of ether. The ethereal extracts were combined and dried with anhydrous sodium sulfate, filtered and concentrated at reduced pressure to give 3-amino-2-chloro-4-methylpyridine as an oil weighing 66.6 mg. The oil solidified on standing. Product identity is confirmed by comparison of its proton NMR and TLC chromatographic properties (5% ethylacetate/dichloromethane, R =0.45; 3% methanol/dichloromethane, R =0.70) with those of an authentic sample.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 μL
Type
solvent
Reaction Step Four
Quantity
500 μL
Type
solvent
Reaction Step Five
Name
Quantity
63 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-chloro-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-2-chloro-4-methylpyridine
Reactant of Route 3
3-Amino-2-chloro-4-methylpyridine
Reactant of Route 4
3-Amino-2-chloro-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-2-chloro-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-2-chloro-4-methylpyridine

Citations

For This Compound
44
Citations
G Velraj, S Soundharam, C Sridevi - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
This study reports about the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, 1 H NMR and 13 C …
Number of citations: 9 www.sciencedirect.com
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
… -2-chloropyridines, especially 3-amino-2-chloro-4-methylpyridine has previously been … giving 44% and 59% overall yields of 3-amino-2-chloro4-methylpyridine in 6 steps. Two other five-…
Number of citations: 18 onlinelibrary.wiley.com
G Liu, M Qiu, L Sun, Q Wen, S Xu… - Letters in Organic …, 2016 - ingentaconnect.com
… The yield significantly decreased when seawater was used directly to prepare 3-amino-2-chloro-4-methylpyridine. The melting point also decreased, whereas the melting range …
Number of citations: 1 www.ingentaconnect.com
KG Grozinger, V Fuchs, KD Hargrave… - Journal of …, 1995 - Wiley Online Library
… [1] is environmentally burdensome when produced in multi-kilogram quantities due to a low yielding nitration step to produce the pivotal intermediate 3-amino-2-chloro-4-methylpyridine …
Number of citations: 40 onlinelibrary.wiley.com
H Zhang, B Song, H Zhong, S Yang… - Journal of …, 2005 - Wiley Online Library
… Use of the typical methods [8-9], a mixture of ethyl 2-cyano-3,3-dimethylthioacrylate, 3-amino-2-chloro-4-methylpyridine, 60% sodium hydride was stirred at 10-20 C for 10-16 h in the …
Number of citations: 14 onlinelibrary.wiley.com
K Grozinger, J Proudfoot… - Drug discovery and …, 2006 - Wiley Online Library
… 8 as a precursor was abandoned and chemical and process development activities were directed toward development of an alternative approach to 3-amino-2-chloro-4-methylpyridine (…
Number of citations: 18 onlinelibrary.wiley.com
G Ouyang, B Song, H Zhang, S Yang, L **, Q Li, D Hu - Molecules, 2005 - mdpi.com
… 2,6-Dichloro-4-trifluoromethylaniline and 3-amino-2-chloro-4-methylpyridine were prepared according to a literature method [10]. 2-Cyano-3,3-dimethylthioacrylate (1) was also …
Number of citations: 18 www.mdpi.com
MH Norman, DJ Minick… - Journal of heterocyclic …, 1993 - Wiley Online Library
… To an oven-dried, 100-ml, round-bottomed flask were added 3-amino-2-chloro-4-methylpyridine (4)(0.25 g, 1.8 mmoles) and anhydrous dichloromethane (20.0 ml). The solution was …
Number of citations: 19 onlinelibrary.wiley.com
D Mandala, WA Thompson, P Watts - Tetrahedron, 2016 - Elsevier
… described the another method for Nevirapine 6 in that the reacted 3-amino-2-chloro-4-methylpyridine (obtained by reduction of the nitro derivative), with the acid chloride in the …
Number of citations: 30 www.sciencedirect.com
AR Longstreet, SM Opalka… - Beilstein journal of …, 2013 - beilstein-journals.org
2-Chloro-3-amino-4-picoline (CAPIC) is a strategic building block for the preparation of nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment …
Number of citations: 45 www.beilstein-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.